

# ZM241385 Selectivity Profile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ZM241385 |           |
| Cat. No.:            | B1684409 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **ZM241385**, a potent and selective antagonist of the adenosine A2A receptor. The information herein is intended to support research and drug development efforts by providing detailed data on its binding affinities and functional activities, along with the experimental protocols used for their determination.

### Introduction

**ZM241385**, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4] [5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely utilized as a pharmacological tool to study the physiological and pathophysiological roles of the adenosine A2A receptor (A2AR). Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes make it an invaluable ligand for in vitro and in vivo studies. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological and experimental pathways.

### **Quantitative Selectivity Profile**

The selectivity of **ZM241385** is primarily defined by its differential binding affinity and functional antagonism at the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The following tables summarize the quantitative data from various studies.



Table 1: Binding Affinity of ZM241385 at Human

**Adenosine Receptors** 

| Receptor<br>Subtype | Preparation   | Radioligand                | Kı (nM) | Reference |
|---------------------|---------------|----------------------------|---------|-----------|
| A2A                 | HEK-293 cells | [ <sup>3</sup> H]-ZM241385 | 0.8     | [4][6]    |
| A1                  | CHO cells     | [3H]-DPCPX                 | 255     | [4]       |
| A2B                 | CHO cells     | [³H]-DPX                   | 50      | [4]       |
| A3                  | HEK-293 cells | <sup>125</sup> I-AB-MECA   | >10,000 | [4]       |

Table 2: Binding Affinity of ZM241385 at Rat Adenosine

Receptors

| Receptor<br>Subtype | Preparation                         | Radioligand                    | pIC <sub>50</sub> | Kı (nM) | Reference |
|---------------------|-------------------------------------|--------------------------------|-------------------|---------|-----------|
| A2A                 | Rat Striatum<br>Membranes           | [ <sup>3</sup> H]-<br>CGS21680 | -                 | 0.35    |           |
| A1                  | Rat Cerebral<br>Cortex<br>Membranes | [³H]-R-PIA                     | 5.69              | ~2042   | _         |
| A3                  | Cloned Rat<br>A3 in CHO<br>cells    | <sup>125</sup> I-AB-<br>MECA   | 3.82              | ~151356 | •         |

Note:  $pIC_{50}$  is the negative logarithm of the half maximal inhibitory concentration.  $K_i$  values are calculated from  $IC_{50}$  values and provide a measure of binding affinity.

### **Table 3: Functional Antagonist Activity of ZM241385**



| Receptor<br>Subtype | Tissue/Cell<br>Preparation         | Agonist   | Assay        | pA <sub>2</sub> / IC <sub>50</sub><br>(nM) | Reference |
|---------------------|------------------------------------|-----------|--------------|--------------------------------------------|-----------|
| A2A                 | Guinea-pig<br>Langendorff<br>heart | CGS21680  | Vasodilation | 9.02 (pA <sub>2</sub> )                    |           |
| A2B                 | Guinea-pig<br>aorta                | Adenosine | Relaxation   | 7.06 (pA <sub>2</sub> )                    |           |
| A1                  | Guinea-pig<br>atria                | 2-CADO    | Bradycardia  | 5.95 (pA <sub>2</sub> )                    | •         |
| A2A                 | G protein-<br>mediated             | -         | cAMP assay   | 54 (IC <sub>50</sub> )                     | [6]       |

Note: The pA<sub>2</sub> value is a measure of the potency of an antagonist. A higher pA<sub>2</sub> value indicates greater potency.

# Signaling Pathways Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. **ZM241385**, as a competitive antagonist, blocks the binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZM241385 Selectivity Profile: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684409#zm241385-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com